molecular formula C21H22N6O3S B10948965 (2E)-2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-N-phenylhydrazinecarbothioamide

(2E)-2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-N-phenylhydrazinecarbothioamide

Cat. No.: B10948965
M. Wt: 438.5 g/mol
InChI Key: XOOMBJRRBDCCSN-WSDLNYQXSA-N
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Description

2-((E)-1-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a methoxyphenyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

The synthesis of 2-((E)-1-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE typically involves a multi-step process. One common synthetic route includes the condensation of 3,5-dimethyl-4-nitro-1H-pyrazole with 4-methoxybenzaldehyde, followed by the reaction with phenylhydrazinecarbothioamide under specific conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-((E)-1-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins by binding to their active sites. The pathways involved can include the disruption of cellular processes such as DNA replication or protein synthesis, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 2-((E)-1-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE include other pyrazole derivatives and hydrazinecarbothioamide compounds. These similar compounds often share structural features but may differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity. For example, compounds like 3,5-dimethyl-4-nitro-1H-pyrazole and phenylhydrazinecarbothioamide are structurally related but have distinct properties and applications .

Properties

Molecular Formula

C21H22N6O3S

Molecular Weight

438.5 g/mol

IUPAC Name

1-[(E)-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]-3-phenylthiourea

InChI

InChI=1S/C21H22N6O3S/c1-14-20(27(28)29)15(2)26(25-14)13-17-11-16(9-10-19(17)30-3)12-22-24-21(31)23-18-7-5-4-6-8-18/h4-12H,13H2,1-3H3,(H2,23,24,31)/b22-12+

InChI Key

XOOMBJRRBDCCSN-WSDLNYQXSA-N

Isomeric SMILES

CC1=C(C(=NN1CC2=C(C=CC(=C2)/C=N/NC(=S)NC3=CC=CC=C3)OC)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC(=C2)C=NNC(=S)NC3=CC=CC=C3)OC)C)[N+](=O)[O-]

Origin of Product

United States

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